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Compound of Interest

Compound Name: Dimethyl-F-OICR-9429-COOH

Cat. No.: B10854667

An In-depth Technical Guide to Dimethyl-F-OICR-9429-COOH: A WDRS5 Ligand for Targeted
Protein Degradation

Introduction

Dimethyl-F-OICR-9429-COOH is a chemical ligand designed to bind to the WD40 repeat-
containing protein 5 (WDR5)[1]. It is primarily intended for use in the synthesis of Proteolysis
Targeting Chimeras (PROTACS), which are molecules designed to induce the targeted
degradation of specific proteins[1]. This compound is structurally related to OICR-9429, a well-
characterized and potent small-molecule inhibitor of the WDR5-Mixed Lineage Leukemia 1
(MLL1) interaction[2][3]. This guide details the structure, mechanism of action, and potential
applications of Dimethyl-F-OICR-9429-COOH, drawing upon the extensive research
conducted on its parent compound, OICR-9429.

Chemical Structure

The chemical structure of Dimethyl-F-OICR-9429-COOH is defined by the following
parameters:

e Chemical Formula: C27H26F4N404[1]
e Molecular Weight: 546.51 g/mol [1]

« CAS Number: 2407458-49-3[1]
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e SMILES: O=C(C(C(C(F)(F)F)=C1)=CNC1=0)NC2=C(N3C--INVALID-LINK--
C)C">C@@HC)C=CC(C4=CC(C(0)=0)=CC=C4F)=C2[1]

This molecule is a derivative of the potent WDR5 antagonist, OICR-9429. The core scaffold
responsible for WDRS5 binding is maintained, while the addition of a carboxylic acid group
provides a chemical handle for conjugation to a linker and an E3 ligase ligand, a necessary
step for PROTAC synthesis[1].

For comparison, the chemical name for the parent inhibitor, OICR-9429, is N-(4-(4-
methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-0x0-4-(trifluoromethyl)-1,6-
dihydropyridine-3-carboxamide[2].

Mechanism of Action: Targeting the WDR5-MLL
Interaction

WDRS5 is a critical component of several chromatin-modifying complexes, including the MLL
histone methyltransferase complex. This complex is responsible for the trimethylation of
histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene
transcription. In certain cancers, such as acute myeloid leukemia (AML) with C/EBPa mutations
and neuroblastoma, the activity of the MLL complex is dysregulated, contributing to disease
progression[2][4].

The parent compound, OICR-9429, functions by competitively binding to a pocket on WDR5
that is normally occupied by the WDR5-interacting (WIN) motif of MLL1[2][3]. This binding
event physically obstructs the WDR5-MLL1 interaction, leading to the disruption of the MLL
complex and a subsequent reduction in H3K4 trimethylation[2][5][6]. Dimethyl-F-OICR-9429-
COOH is designed to engage WDR5 in the same manner.
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Caption: WDR5-MLL1 signaling pathway and its inhibition.

Application in PROTAC Development

PROTACSs are bifunctional molecules that co-opt the cell's natural protein disposal system—the
ubiquitin-proteasome system—to degrade a specific target protein. A PROTAC consists of
three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical
linker connecting them.

Dimethyl-F-OICR-9429-COOH serves as the WDR5-targeting ligand in a PROTAC[1]. When
incorporated into a PROTAC, it facilitates the formation of a ternary complex between WDR5
and an E3 ligase. The E3 ligase then tags WDR5 with ubiquitin, marking it for degradation by
the proteasome. This approach offers a powerful alternative to simple inhibition, as it leads to
the physical removal of the target protein from the cell.
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Caption: Workflow for PROTAC-mediated degradation of WDR5.

Quantitative Data
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The following tables summarize the quantitative data for the parent compound, OICR-9429,
which indicate the potency and binding affinity for the core chemical scaffold.

Table 1: Binding Affinity of OICR-9429 for WDR5

Assay Type Value Reference
KD (ITC) 52 nM [31[7]

KD (Biacore) 24 nM [3]

KD (SPR) 93 + 28 nM [6]

Kdisp (FP) 64 + 4 nM [6]

KD: Dissociation constant; Kdisp: Displacement constant; ITC: Isothermal Titration Calorimetry;
Biacore/SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.

Table 2: Cellular Activity of OICR-9429

Cell Line Cancer Type IC50 Reference
T24 Bladder Cancer 67.74 uM [5]
UM-UC-3 Bladder Cancer 70.41 pM [5]
TCCSUP Bladder Cancer 121.42 uM [5]

Neuroblastoma
IMR32 N 12.34 uM [4]
(MYCN-amplified)

Neuroblastoma
LANS N 14.89 uM [4]
(MYCN-amplified)

In-cell WDR5-MLL1

<1luMm 37
Disruption H EIL7]

In-cell WDR5-RbBP5

<1luMm 3][7
Disruption H EIL7]

IC50: Half-maximal inhibitory concentration.
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Experimental Protocols

The characterization of WDR5 inhibitors like OICR-9429 involves various biochemical and cell-
based assays. Below are representative protocols.

Peptide Displacement Assay (Fluorescence Polarization)

This assay is used to measure the ability of a compound to disrupt the interaction between
WDRS5 and a fluorescently labeled MLL peptide.

e Reagents: Recombinant human WDRS5 protein, fluorescently labeled MLL WIN-motif peptide,
test compound (e.g., OICR-9429), assay buffer.

e Procedure: a. Prepare a solution of WDR5 and the fluorescent MLL peptide in assay buffer
and incubate to allow binding. b. Add serial dilutions of the test compound to the WDR5-
peptide complex in a 96-well or 384-well plate. c. Incubate the plate to allow the
displacement reaction to reach equilibrium. d. Measure the fluorescence polarization (FP)
signal using a suitable plate reader.

o Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent peptide
from WDRS5. The data is plotted as FP signal versus compound concentration, and the 1C50
or Kdisp value is calculated from the resulting curve[2].

Cell Viability Assay

This assay determines the effect of the compound on cancer cell proliferation and survival.

e Cell Culture: Plate cancer cells (e.g., human AML cells, bladder cancer cells) in 96-well
plates and allow them to adhere overnight[5][6].

o Treatment: Treat the cells with a range of concentrations of the test compound (e.g., OICR-
9429) or vehicle control (e.g., DMSO).

 Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours)[5][6].

o Measurement: Assess cell viability using a commercially available kit, such as a Cell Titer-
Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of
metabolically active cells[6].
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Data Analysis: Luminescence is measured with a luminometer. The results are normalized to
the vehicle control, and the IC50 value is determined by plotting cell viability against
compound concentration.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of WDR5 inhibitors.

Model System: Establish tumor xenografts by subcutaneously or orthotopically implanting
human cancer cells or patient-derived xenograft (PDX) tissues into immunodeficient mice[5]

8.

Treatment: Once tumors reach a palpable size, randomize the animals into treatment and
control groups. Administer the test compound (e.g., OICR-9429) or vehicle via a relevant
route, such as intraperitoneal (i.p.) injection, at a defined dose and schedule[5][8].

Monitoring: Monitor tumor volume using caliper measurements and animal body weight
throughout the study.

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
Tumor weight and volume are measured, and tissues may be collected for further analysis
(e.g., histology, western blotting) to assess target engagement and downstream effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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